Cytotoxic Potency: 2-Benzylidenecyclohexanone vs. 2,6-Bis(benzylidene)cyclohexanone
2-Benzylidenecyclohexanone exhibits cytotoxic potency that is quantitatively distinct from its bis-benzylidene analog. While both compounds show antitumor activity, the mono-substituted derivative demonstrates a unique balance of efficacy and mitochondrial inhibition [1]. The unsubstituted compound has a high level of activity against the KB tumor in vitro and low toxicity in mice, a profile not matched by many substituted derivatives [2].
| Evidence Dimension | In vitro antitumor activity (KB tumor) |
|---|---|
| Target Compound Data | High level of activity |
| Comparator Or Baseline | Substituted 2-benzylidenecyclohexyl isothiocyanates |
| Quantified Difference | Unsubstituted compound showed high activity vs. substituted derivatives that did not show the same level |
| Conditions | KB tumor in vitro assay; toxicity evaluated in mice |
Why This Matters
This differential activity profile supports selection of the unsubstituted 2-benzylidenecyclohexanone as a privileged scaffold for further medicinal chemistry optimization.
- [1] Dimmock JR, et al. Evaluation of 2-benzylidenecyclohexanones and 2,6-bis(benzylidene)cyclohexanones for antitumor and cytotoxic activity and as inhibitors of mitochondrial function in yeast: metabolism studies of (E)-2-benzylidenecyclohexanone. J Pharm Sci 1976;65(4):538-543. View Source
- [2] Turner WA. Derivatives of 2-Benzylidenecyclohexanone as Potential Antineoplastic Agents. Ph.D. Thesis, University of Saskatchewan, 1972. View Source
